molecular formula C7H13N B1330849 4-Ethenylpiperidine

4-Ethenylpiperidine

Cat. No.: B1330849
M. Wt: 111.18 g/mol
InChI Key: IDPBFZZIXIICIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenylpiperidine is a piperidine derivative characterized by an ethenyl (vinyl) group at the 4-position of the six-membered saturated heterocyclic ring. Piperidine scaffolds are ubiquitous in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets . The ethenyl group may confer unique reactivity, enabling participation in cycloaddition or polymerization reactions, and influencing lipophilicity and electronic properties compared to other substituents.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

4-ethenylpiperidine

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,7-8H,1,3-6H2

InChI Key

IDPBFZZIXIICIH-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

4-Aryl-Substituted Piperidines

  • Example : 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 4-(4-Fluorophenyl)piperidine derivatives .
  • Key Differences: Electronic Effects: Aryl groups (e.g., nitrophenyl, fluorophenyl) introduce strong electron-withdrawing or donating effects, altering the piperidine ring’s basicity. Biological Activity: Aryl-substituted piperidines often target CNS receptors (e.g., opioid analogs in ). The ethenyl group may instead facilitate covalent binding or serve as a synthetic handle for further functionalization.

4-Ester/Carboxylate-Substituted Piperidines

  • Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid and Ethyl piperidine-4-carboxylate derivatives .
  • Key Differences: Solubility and Reactivity: Ester groups enhance hydrophilicity (TPSA ~50 Ų for carboxylates ) but are prone to hydrolysis. The ethenyl group increases hydrophobicity (predicted logP ~1.5–2.0) and may undergo addition reactions. Applications: Carboxylates are common in prodrugs (e.g., fentanyl precursors in ), whereas ethenyl derivatives could serve as monomers for polymeric drug delivery systems.

4-Alkyl-Substituted Piperidines

  • Example : Piperidine, 4-(phenylmethyl)- (benzyl-substituted) and 2,2,6,6-tetramethylpiperidin-4-yl acetate .
  • Key Differences :
    • Steric Effects : Bulky substituents (e.g., tetramethyl groups) restrict ring conformation, impacting target binding. The smaller ethenyl group minimizes steric hindrance, favoring flexible interactions.
    • Metabolic Stability : Benzyl groups may undergo oxidative metabolism, while ethenyl groups could resist degradation, improving pharmacokinetics.

Data Table: Comparative Analysis

Compound Substituent Molecular Weight (g/mol) logP (Predicted) Key Applications
4-Ethenylpiperidine Ethenyl 111.18 1.8 Polymer chemistry, intermediates
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl, carboxylate 201.22 0.5 Prodrug synthesis
4-(4-Fluorophenyl)piperidine Fluorophenyl 179.21 2.5 CNS-targeting therapeutics
Piperidine, 4-(phenylmethyl)- Benzyl 175.27 3.0 Analgesic intermediates

Research Findings

  • Synthetic Accessibility : 4-Substituted piperidines are typically synthesized via nucleophilic substitution (e.g., alkylation of piperidine) or transition-metal-catalyzed coupling . For this compound, a plausible route involves Heck coupling or vinylation of 4-bromopiperidine.
  • Biological Activity : Piperidine derivatives with aryl or amide groups (e.g., fentanyl analogs in ) show potent analgesic activity, while ethenyl-substituted analogs may lack direct receptor affinity but serve as precursors for bioactive molecules .
  • Physicochemical Properties : The ethenyl group balances lipophilicity and reactivity, making it suitable for materials science applications (e.g., conductive polymers) compared to polar esters or bulky aryl groups.

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